molecular formula C19H17F2N3O3S2 B2718818 N-(2,4-difluorophenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 1005291-74-6

N-(2,4-difluorophenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2718818
CAS No.: 1005291-74-6
M. Wt: 437.48
InChI Key: FSFRHJFNDSWISS-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure incorporating a 4-oxopyridine core, a 2,4-difluorophenyl acetamide group, and a (4-methylthiazol-2-yl)thiomethyl moiety. The presence of these distinct pharmacophores suggests potential for diverse biological activity, particularly in the realm of enzyme inhibition. Researchers may investigate this compound as a key intermediate or a novel chemical entity for developing new therapeutic agents. Its structural characteristics, including the fluorinated aromatic ring and the thiazole-thioether linkage, make it a valuable candidate for structure-activity relationship (SAR) studies, primarily targeting kinase and other enzymatic pathways relevant to oncology and inflammatory diseases. This product is provided for research use only and is strictly not intended for any diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[5-methoxy-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O3S2/c1-11-9-28-19(22-11)29-10-13-6-16(25)17(27-2)7-24(13)8-18(26)23-15-4-3-12(20)5-14(15)21/h3-7,9H,8,10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFRHJFNDSWISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the context of cancer and metabolic disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components that may contribute to its biological activity:

  • Fluorinated Phenyl Group : The presence of fluorine atoms can enhance lipophilicity and metabolic stability.
  • Methoxy and Thiazole Substituents : These groups may play a role in modulating biological interactions and enhancing potency.
  • Pyridine Derivative : This moiety is often associated with a range of biological activities, including enzyme inhibition.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been shown to inhibit aldose reductase (ALR2), which is implicated in diabetic complications and oxidative stress response .
  • Antiproliferative Activity : Similar compounds have demonstrated antiproliferative effects against various cancer cell lines. For example, fluorinated pyridine derivatives have been reported to exhibit significant cytotoxicity against breast and colon cancer cells .
  • Antioxidant Properties : The compound may also possess antioxidant activity, which could mitigate oxidative stress-related damage in cells. This is particularly relevant for compounds that can scavenge free radicals or inhibit lipid peroxidation .

Table 1: Biological Activity Summary

Activity TypeAssay MethodResultReference
Enzyme InhibitionALR2 InhibitionIC50 = 0.15 μg/mL
AntiproliferativeMTT Assay on Cancer Cell LinesSignificant cytotoxicity observed
Antioxidant ActivityDPPH Radical ScavengingComparable to Trolox

Case Studies

  • Anticancer Potential : A study evaluating the antiproliferative effects of structurally related compounds found that modifications on the pyridine ring significantly enhanced activity against lung and breast cancer cell lines. The presence of electron-withdrawing groups like fluorine contributed to increased potency .
  • Diabetes Research : In vitro studies on ALR2 inhibitors have shown promising results for compounds similar to this compound, indicating potential for treating diabetic complications by reducing sorbitol accumulation in cells .
  • Oxidative Stress Mitigation : Research has highlighted the ability of certain derivatives to suppress lipid peroxidation effectively, suggesting a protective role against oxidative damage in cellular models .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

Target Compound vs. Thiazolo[4,5-d]pyridazin Derivatives ()

The compound in , N-(4-chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide , shares:

  • An acetamide linkage to an aryl group (4-chlorophenyl vs. 2,4-difluorophenyl).
  • A 4-oxo heterocyclic core (pyridazinone vs. pyridinone).

Key Differences :

  • The thiazolo[4,5-d]pyridazin system in is fused, whereas the target compound has a simpler pyridinone ring.
  • The substituents on the heterocycle differ: the target compound includes a methoxy group and a thioether-linked thiazole, while ’s compound has a methyl group and fluorophenyl substituent.

Implications :

Target Compound vs. Thieno[2,3-d]pyrimidinone Derivatives ()

The compound N-(2,4-difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide () shares:

  • A 2,4-difluorophenyl acetamide group.
  • A thioether linkage to a heterocycle.

Key Differences :

  • The core in is a thieno[2,3-d]pyrimidinone, which is sulfur-rich and more lipophilic compared to the pyridinone core of the target compound.
  • Substituents on the heterocycle: includes ethyl and methyl groups, while the target compound has a methoxy group.

Implications :

Thiazole-Thioether Substituents

Target Compound vs. Benzothiazole Derivatives ()

describes 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide , which shares:

  • A thioether-linked thiazole group.
  • An acetamide-like backbone.

Key Differences :

  • The benzothiazole in is fused to a benzene ring, increasing aromaticity, whereas the target compound’s thiazole is substituted with a methyl group.
  • ’s compound includes a hydrazide group, which may confer different hydrogen-bonding capabilities.

Implications :

  • Benzothiazole derivatives are well-documented for anti-inflammatory and analgesic activities, suggesting the target compound’s thiazole-thioether group could be optimized for similar applications .

Fluorinated Aryl Groups

Target Compound vs. 4-Fluorophenyl Acetamide Derivatives ()

and report 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide , which shares:

  • A fluorophenyl acetamide moiety.
  • A thiazole-containing heterocycle .

Key Differences :

  • ’s compound features an imidazo-thiazole system, which may influence solubility and target selectivity.

Implications :

  • Difluorophenyl groups are often used to reduce oxidative metabolism, extending half-life in vivo compared to mono-fluorinated analogs .

Data Table: Structural and Functional Comparison

Compound Name / Evidence ID Core Structure Key Substituents Biological Relevance (Inferred)
Target Compound Pyridinone 5-methoxy, 4-methylthiazole-thioether Potential kinase inhibition
Thiazolo[4,5-d]pyridazin 4-fluorophenyl, methyl Kinase/modulator activity
Thieno[2,3-d]pyrimidinone Ethyl, dimethyl Anticancer/antiviral
Benzothiazole Hydrazide, oxoindoline Anti-inflammatory
Imidazo-thiazole 4-fluorophenyl Enzyme inhibition

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